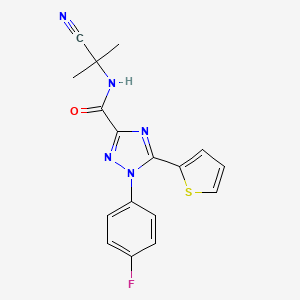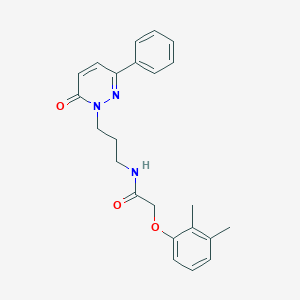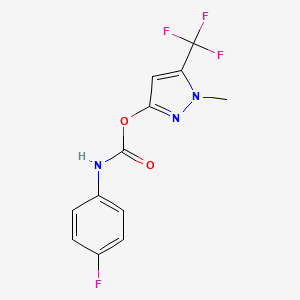
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group and a methyl group. The compound also contains a carbamate group attached to a fluorophenyl group .
Molecular Structure Analysis
The trifluoromethyl group is strongly electron-withdrawing, which can significantly affect the electronic properties of the molecule . The presence of the fluorine atom and the pyridine moiety can also contribute to the unique physicochemical properties of the compound .Scientific Research Applications
Synthesis and Molecular Building Blocks
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate and its derivatives are pivotal in the synthesis of various organic compounds due to their reactivity and potential as building blocks in medicinal and agricultural chemistry. Research by Schmitt et al. (2017) highlights the development of fluoroalkyl amino reagents for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, showcasing their importance in creating fluorinated pyrazoles which serve as key intermediates for further chemical transformations (Schmitt et al., 2017).
Structural Analysis and Conformation
The detailed structural and conformational analysis of pyrazolone derivatives, as discussed by Sagar et al. (2017), provides insight into the molecular conformations and hydrogen bonding patterns. Such studies are essential for understanding the chemical behavior and reactivity of these compounds, which is critical for their application in developing novel pharmaceuticals and agrochemicals (Sagar et al., 2017).
Antimicrobial Applications
Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives, showcasing their potential as broad-spectrum antimicrobial agents. The study underscores the importance of such compounds in addressing the need for new antimicrobials amid rising resistance against conventional antibiotics (Bhat et al., 2016).
Chemical Reactivity and Synthesis Techniques
The work by Kariuki et al. (2021) on the synthesis and structural characterization of isostructural thiazoles further demonstrates the versatility of pyrazolone derivatives in organic synthesis. These findings contribute to the broader knowledge of synthesizing complex molecules for various applications, including materials science and drug development (Kariuki et al., 2021).
Environmental and Biological Implications
The environmentally benign synthesis of fluorinated pyrazolone derivatives, as reported by Shelke et al. (2007), not only presents a green approach to chemical synthesis but also explores their antimicrobial activity. Such research is crucial for developing sustainable chemical processes and new bioactive compounds (Shelke et al., 2007).
Safety And Hazards
Future Directions
Compounds containing a trifluoromethyl group are of significant interest in various fields, including pharmaceuticals and agrochemicals . Therefore, the study and development of such compounds, including “1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate”, could be a promising area of research .
properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3O2/c1-19-9(12(14,15)16)6-10(18-19)21-11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYKFLPHFKFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC(=O)NC2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

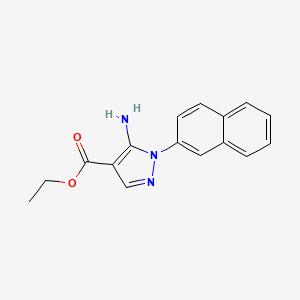
![2-(7-(4-bromo-3-methylphenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2954527.png)
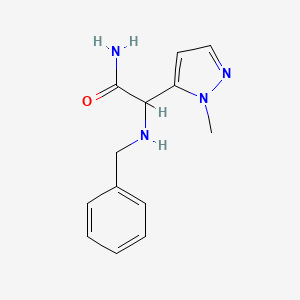
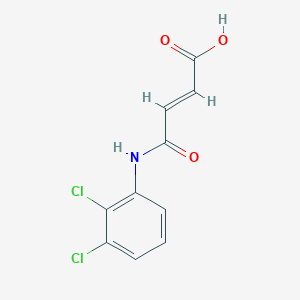
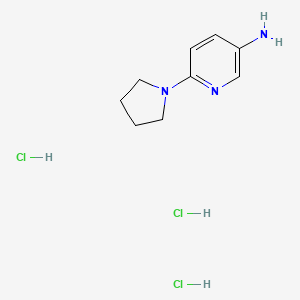
![benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2954533.png)
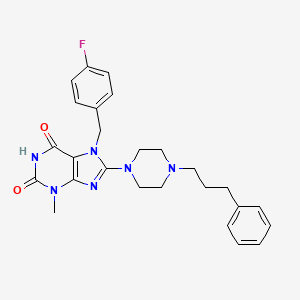
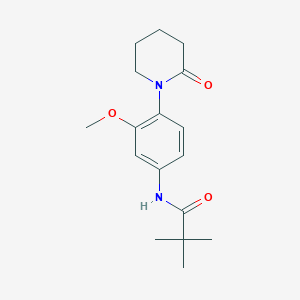
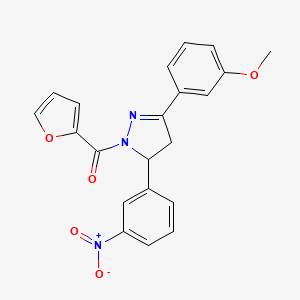
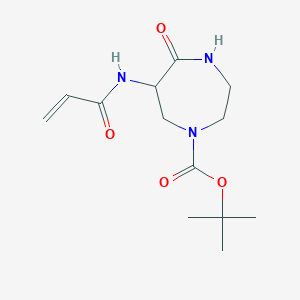
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)
![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)
